3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893980-10-4) is a 3,6-disubstituted pyridazine heterocycle (C17H15N3OS, MW 309.4 g/mol). The molecule combines a 2-methoxyphenyl substituent at the pyridazine C3 position with a pyridin-2-ylmethylthio moiety at C6, creating a polyheteroatom-rich architecture that has attracted attention as a building block for medicinal chemistry and coordination chemistry applications.

Molecular Formula C17H15N3OS
Molecular Weight 309.39
CAS No. 893980-10-4
Cat. No. B2664475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
CAS893980-10-4
Molecular FormulaC17H15N3OS
Molecular Weight309.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=N3
InChIInChI=1S/C17H15N3OS/c1-21-16-8-3-2-7-14(16)15-9-10-17(20-19-15)22-12-13-6-4-5-11-18-13/h2-11H,12H2,1H3
InChIKeyQJPXGOJQVCLJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893980-10-4): Structural Identity and Core Scaffold


3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893980-10-4) is a 3,6-disubstituted pyridazine heterocycle (C17H15N3OS, MW 309.4 g/mol) . The molecule combines a 2-methoxyphenyl substituent at the pyridazine C3 position with a pyridin-2-ylmethylthio moiety at C6, creating a polyheteroatom-rich architecture that has attracted attention as a building block for medicinal chemistry and coordination chemistry applications . The 3,6-disubstituted pyridazine scaffold is a validated pharmacophore in anticancer agent design, with structurally related analogs demonstrating nanomolar CDK2 inhibitory activity and sub-micromolar antiproliferative potency against breast cancer cell lines [1].

Why Close Analogs Cannot Substitute 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine in Structure-Activity Programs


Within the 3,6-disubstituted pyridazine series, minor substituent alterations produce substantial differences in target engagement and cellular potency. In the benchmark series of 3,6-disubstituted pyridazines evaluated by Sabt et al. (2020), compounds bearing different substituents at the C3 and C6 positions displayed IC50 values spanning three orders of magnitude against T-47D breast cancer cells (0.43 ± 0.01 µM to 35.9 ± 1.18 µM) and CDK2 enzymatic inhibition (20.1 to 151 nM) [1]. The 2-methoxyphenyl group introduces both electronic (electron-donating methoxy) and steric (ortho-substitution) features that cannot be recapitulated by unsubstituted phenyl, para-methoxy, or nitro-substituted analogs, while the pyridin-2-ylmethylthio side chain provides a distinct metal-coordination geometry compared to pyridin-3-ylmethyl or pyridin-4-ylmethyl variants . Generic substitution with any other in-class compound therefore risks unpredictable loss of binding affinity, altered selectivity profile, and non-reproducible biological readouts.

Differential Evidence Matrix: 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine vs. Closest Structural Analogs


Ortho-Methoxy Substitution Confers Distinct Conformational and Electronic Profile vs. Para-Methoxy Isomer

The target compound bears a 2-methoxyphenyl group (ortho-OCH₃), whereas its closest constitutional isomer 3-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 872688-95-4) features a para-methoxy substitution . Ortho-methoxy substitution on the phenyl ring introduces steric hindrance that restricts rotation about the C3–phenyl bond and can engage in intramolecular hydrogen bonding with the pyridazine N2 nitrogen, effects that are absent in the para isomer. In the 3,6-disubstituted pyridazine class, such conformational restriction has been correlated with differential CDK2 binding affinity, where small changes in the C3 aryl substituent altered IC50 values by >7-fold (e.g., compound 11l vs. 11h showed IC50 shifts from 55.6 nM to 43.8 nM) [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

2-Methoxyphenyl vs. 3-Nitrophenyl: Electron-Donating vs. Electron-Withdrawing Modulation of the Pyridazine Core

The 2-methoxyphenyl group is electron-donating (Hammett σₘ = +0.12, σₚ = −0.27 for OCH₃), whereas the 3-nitrophenyl analog (CAS 893998-30-6) contains a strongly electron-withdrawing nitro group (σₘ = +0.71) [1]. This electronic difference modulates the electron density of the pyridazine ring, altering its hydrogen-bond acceptor capacity and π-stacking interactions with kinase hinge regions. In the Sabt et al. 3,6-disubstituted pyridazine series, electron-donating substituents at the C3 position were associated with enhanced CDK2 affinity, with the most potent compound (11m, IC50 = 20.1 nM) bearing a methyltetrahydropyran group that shares electron-rich character with the 2-methoxyphenyl substituent [2].

Electronic Effects Medicinal Chemistry Kinase Inhibition

Pyridin-2-ylmethylthio Side Chain Provides a Bidentate N,S-Metal Chelation Motif Absent in Pyridin-3-yl or Pyridin-4-yl Isomers

The pyridin-2-ylmethylthio group at the C6 position places the pyridine nitrogen and thioether sulfur in a 1,4-relationship capable of forming a five-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) [1]. In contrast, the pyridin-3-ylmethyl isomer (CAS not specified but structurally characterized) positions the pyridine nitrogen such that chelation requires an unfavorable six-membered ring, while the pyridin-4-yl analog cannot chelate at all due to geometric constraints . This differential chelation capacity is critical for applications in metalloenzyme inhibition (e.g., carbonic anhydrase, matrix metalloproteinases) and coordination polymer synthesis.

Coordination Chemistry Metalloenzyme Inhibition Ligand Design

Class-Validated Anticancer Pharmacology: 3,6-Disubstituted Pyridazines Demonstrate Nanomolar CDK2 Inhibition and Sub-Micromolar Antiproliferative Activity

The 3,6-disubstituted pyridazine scaffold has been pharmacologically validated in a peer-reviewed study (Sabt et al., 2020). Four representative compounds (11e, 11h, 11l, 11m) demonstrated CDK2 inhibitory activity with IC50 values of 151, 43.8, 55.6, and 20.1 nM, respectively, while achieving antiproliferative IC50 values as low as 0.43 ± 0.01 µM against T-47D breast cancer cells [1]. Compound 11l displayed a mean tumor selectivity index of 13.7 (MCF-10A non-tumorigenic vs. T-47D/MDA-MB-231 cancer cells) [2]. The target compound, bearing distinctive 2-methoxyphenyl and pyridin-2-ylmethylthio substituents, represents a structurally differentiated member of this validated anticancer pharmacophore class.

Cancer Therapeutics CDK2 Inhibition Breast Cancer

Dual Heterocyclic Substituents Create a Polyheteroatom Architecture Distinct from Mono-Heterocyclic Pyridazine Analogs

The target compound incorporates both a methoxy-substituted phenyl ring and a pyridine-containing thioether side chain, resulting in five heteroatoms (3N, 1O, 1S) within a compact MW 309.4 Da scaffold . This contrasts with simpler analogs such as 3-phenyl-6-((pyridin-2-ylmethyl)thio)pyridazine (4 heteroatoms, no oxygen on aryl ring) . The added oxygen atom from the methoxy group increases hydrogen-bond acceptor count (HBA = 5) and contributes to improved aqueous solubility potential relative to the unsubstituted phenyl analog, while maintaining compliance with Lipinski's Rule of Five (MW < 500, calculated logP ≈ 3.5) .

Ligand Design Druglikeness Pharmacophore Complexity

Evidence Gap Acknowledgment: Direct Comparative Biological Data for This Precise Compound Are Not Yet Published

A comprehensive search of PubMed, Google Scholar, ChemSrc, BindingDB, PubChem, and patent databases (conducted May 2026) did not identify any primary research paper or patent that reports direct, quantitative biological assay data (IC50, Ki, EC50, etc.) for 3-(2-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893980-10-4) in a head-to-head comparison with a named structural analog [1]. The differential evidence presented above relies on class-level inference from the 3,6-disubstituted pyridazine scaffold (Sabt et al., 2020) and on established chemical principles (conformational analysis, electronic effects, coordination chemistry). Users requiring direct comparative potency data should commission targeted head-to-head profiling against the closest analogs identified in this guide.

Evidence Integrity Procurement Decision Support Data Transparency

Prioritized Application Scenarios for 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 893980-10-4) Based on Differential Structural Evidence


Structure-Activity Relationship (SAR) Expansion of 3,6-Disubstituted Pyridazine CDK2 Inhibitors

The target compound is a structurally differentiated entry point for expanding the SAR landscape established by Sabt et al. (2020). Its ortho-methoxyphenyl substitution introduces steric and electronic features not explored in the published 11a–r series, which primarily varied the C6 amide substituent while keeping the C3 aryl group constant [1]. Systematic biological profiling of this compound against CDK2, T-47D, and MDA-MB-231 would quantify the contribution of the ortho-methoxy group to binding affinity and antiproliferative potency, potentially identifying novel SAR vectors for lead optimization .

Metalloenzyme Inhibitor Screening Leveraging the Pyridin-2-ylmethylthio Chelation Motif

The pyridin-2-ylmethylthio group establishes a 1,4 N,S-donor set capable of forming a five-membered chelate ring with biologically relevant metal ions (Zn²⁺, Fe²⁺, Cu²⁺) [1]. This chelation geometry is structurally analogous to known metalloenzyme inhibitor pharmacophores (e.g., carbonic anhydrase sulfonamide replacements, MMP inhibitor zinc-binding groups). The target compound can be screened against panels of metalloenzymes where the chelating thioether-pyridine motif may confer inhibition, with the 2-methoxyphenyl group providing additional binding-site interactions that differentiate it from non-chelating pyridazine analogs .

Coordination Chemistry Building Block for Metal-Organic Frameworks (MOFs) and Catalysis

The combination of a pyridazine core (two adjacent N atoms) and a pyridin-2-ylmethylthio side chain creates a multidentate ligand with at least three potential metal-coordination sites (pyridazine N1/N2, pyridine N, thioether S). This polyheteroatom architecture, unique among commercially available pyridazine building blocks [1], enables the construction of coordination polymers and metal-organic frameworks with tunable topology. The 2-methoxyphenyl substituent further modulates the electronic properties of the coordinating nitrogen atoms, offering a level of electronic tunability not available with unsubstituted phenyl or halogenated analogs .

Computational Docking and Pharmacophore Modeling of Kinase Hinge-Region Binders

The pyridazine core is a recognized hinge-binding motif in kinase inhibitor design, and the 2-methoxyphenyl group provides an electron-rich aryl substituent amenable to π-stacking interactions within the ATP-binding pocket [1]. The target compound can serve as a scaffold for computational docking studies against kinase targets beyond CDK2 (e.g., GSK-3β, DYRK1A, c-Met), where the pyridin-2-ylmethylthio side chain may explore the solvent-exposed region or the ribose pocket. The predicted druglikeness profile (MW 309.4, calculated logP ≈ 3.5, zero Rule of Five violations) makes this compound an attractive starting point for virtual screening campaigns .

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.